molecular formula C10H13N3O5 B12808914 N-(2-ethoxyethyl)-2,4-dinitroaniline CAS No. 23920-16-3

N-(2-ethoxyethyl)-2,4-dinitroaniline

Cat. No.: B12808914
CAS No.: 23920-16-3
M. Wt: 255.23 g/mol
InChI Key: RQWFLFZSMCRARU-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)-2,4-dinitroaniline is an organic compound characterized by the presence of an ethoxyethyl group attached to a dinitroaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-2,4-dinitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the ethoxyethyl group. One common method involves the nitration of 2,4-dinitroaniline using a mixture of concentrated sulfuric acid and nitric acid. The resulting 2,4-dinitroaniline is then reacted with 2-ethoxyethanol in the presence of a suitable catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N-(2-ethoxyethyl)-2,4-dinitroaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitroaniline: Lacks the ethoxyethyl group but shares the dinitroaniline core.

    N-(2-methoxyethyl)-2,4-dinitroaniline: Similar structure with a methoxyethyl group instead of an ethoxyethyl group.

    N-(2-butoxyethyl)-2,4-dinitroaniline: Contains a butoxyethyl group instead of an ethoxyethyl group.

Uniqueness

N-(2-ethoxyethyl)-2,4-dinitroaniline is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

23920-16-3

Molecular Formula

C10H13N3O5

Molecular Weight

255.23 g/mol

IUPAC Name

N-(2-ethoxyethyl)-2,4-dinitroaniline

InChI

InChI=1S/C10H13N3O5/c1-2-18-6-5-11-9-4-3-8(12(14)15)7-10(9)13(16)17/h3-4,7,11H,2,5-6H2,1H3

InChI Key

RQWFLFZSMCRARU-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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